1-(2-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Conformational analysis Structure–activity relationship Urea pharmacophore

This unsymmetrical N,N′-disubstituted urea incorporates a 5-oxopyrrolidine core, with an ortho‑ethoxyphenyl terminus not available in para‑alkoxy or unsubstituted analogs. The ortho‑ethoxy group creates a distinct steric and electronic environment, altering hydrogen‑bonding geometry, target‑binding kinetics, and metabolic stability versus para isomers. It is the logical next‑step procurement for teams that have characterized para‑substituted analogs and need to probe torsional‑angle dependency of the urea pharmacophore within the ATP‑binding pocket of TrkA or FPRL1/FPR2 receptors. The compound also enables head‑to‑head comparative in vitro metabolic stability studies against the para‑ethoxy isomer for CYP450‑mediated O‑dealkylation profiling. CAS 894029-90-4 fills a critical gap in pyrrolidinyl urea SAR libraries and is supplied exclusively for research purposes.

Molecular Formula C19H20FN3O3
Molecular Weight 357.385
CAS No. 894029-90-4
Cat. No. B2629436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
CAS894029-90-4
Molecular FormulaC19H20FN3O3
Molecular Weight357.385
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
InChIInChI=1S/C19H20FN3O3/c1-2-26-17-9-4-3-8-16(17)22-19(25)21-14-11-18(24)23(12-14)15-7-5-6-13(20)10-15/h3-10,14H,2,11-12H2,1H3,(H2,21,22,25)
InChIKeySGNAKSPHLRVHMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894029-90-4): Chemical Identity, Scaffold Class, and Procurement Baseline


1-(2-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894029-90-4; molecular formula C19H20FN3O3; molecular weight 357.4 g/mol) is an unsymmetrical N,N′-disubstituted urea that incorporates a 5-oxopyrrolidine ring system [1]. The compound belongs to a scaffold class—pyrrolidinyl ureas—that is widely explored in medicinal chemistry for kinase inhibition (notably TrkA) and G‑protein‑coupled receptor modulation (FPRL1/FPR2 agonism) [2][3]. Vendor specifications indicate a typical purity of ≥95%, and the compound is supplied exclusively for research purposes [1].

Why Generic Substitution Fails for 1-(2-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea in Research Procurement


Pyrrolidinyl urea derivatives with the 5-oxopyrrolidine core exhibit pronounced structure–activity relationship (SAR) sensitivity at both the N‑aryl urea terminus and the pyrrolidinone N‑aryl substituent [1]. In the present compound, the ortho‑ethoxy group on the phenylurea ring introduces a distinct steric and electronic environment compared with para‑substituted or unsubstituted analogs, which can substantially alter hydrogen‑bonding geometry, target‑binding kinetics, and metabolic stability [2][3]. Consequently, substituting a closely related analog—such as the para‑ethoxy positional isomer or the isopropylphenyl variant—without empirical validation risks introducing divergent potency, selectivity, and pharmacokinetic behaviour that undermines experimental reproducibility.

Quantitative Differentiation Map for 1-(2-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea Relative to Nearest Structural Analogs


Ortho‑Ethoxy Substituent Generates a Distinct Conformational Landscape Compared with the Para‑Ethoxy Positional Isomer

The target compound bears a 2‑ethoxyphenyl moiety, whereas the commercially available para‑ethoxy positional isomer (1‑(4‑ethoxyphenyl)-3‑[1‑(3‑fluorophenyl)-5‑oxopyrrolidin-3‑yl]urea) places the ethoxy group in the 4‑position. In analogous pyrrolidinyl urea series, an ortho‑alkoxy substituent imposes a torsional angle that alters the dihedral relationship between the urea NH and the aromatic ring, modulating the strength of the key hydrogen‑bond donor interaction with the target protein backbone [1][2]. These conformational effects have been shown to translate into ≥10‑fold differences in enzymatic IC50 values for closely matched urea pairs in soluble epoxide hydrolase and kinase contexts [2].

Conformational analysis Structure–activity relationship Urea pharmacophore

Increased Lipophilicity (clogP) Differentiates the Target Compound from the o‑Tolyl and Isopropylphenyl Analogs

The 2‑ethoxyphenyl substituent of the target compound (CAS 894029-90-4) provides a calculated partition coefficient (clogP) approximately 0.5–0.8 log units higher than that of the o‑tolyl analog (CAS 894028-59-2; 1‑(1‑(3‑fluorophenyl)-5‑oxopyrrolidin-3‑yl)-3‑(o‑tolyl)urea) and roughly 0.2–0.4 log units higher than that of the 4‑isopropylphenyl analog (CAS 894028-91-2), based on fragment‑based clogP estimations for the variable aryl terminus [1]. Elevated lipophilicity correlates with enhanced passive membrane permeability and potentially higher intracellular target engagement, although it may also increase non‑specific protein binding [2].

Lipophilicity Drug-likeness Permeability

Halogen‑Bonding Potential of the 3‑Fluorophenyl Motif Distinguishes This Scaffold from Non‑fluorinated Pyrrolidinone Ureas

The 3‑fluorophenyl substituent on the pyrrolidinone nitrogen is a conserved feature among several comparator analogs, but is absent in many legacy pyrrolidinone ureas (e.g., 1‑(1‑phenyl‑3‑pyrrolidinyl)-3‑phenyl urea) disclosed in earlier patents [1][2]. The C–F bond can participate in orthogonal multipolar interactions with backbone carbonyl groups and in C–F···H–C hydrogen bonds within kinase ATP‑binding pockets, providing an additional 0.5–2.0 kcal/mol of binding energy relative to the non‑fluorinated phenyl congener, as documented in fluoro‑aromatic kinase inhibitor SAR studies [3]. This interaction is absent in analogs where the 3‑fluorophenyl is replaced by phenyl or methyl groups.

Fluorine chemistry Halogen bonding Kinase inhibition

Ortho‑Ethoxy Group Provides a Metabolic Soft Spot That May Confer a Different CYP450 Oxidation Profile Compared with para‑Ethoxy and Alkyl Analogs

The ortho‑position of the ethoxy group on the phenylurea ring makes it sterically more accessible to oxidative O‑dealkylation by CYP450 isoforms (particularly CYP2E1 and CYP1A2) than the para‑ethoxy isomer, where the para‑substituent is less hindered but electronically deactivated toward oxidation [1]. In related alkoxy‑phenyl urea series, ortho‑alkoxy derivatives have shown 2‑ to 5‑fold higher intrinsic clearance (CLint) in human liver microsomes compared with their para‑substituted counterparts, attributable to differential CYP450 isoform selectivity [2]. The 4‑isopropylphenyl analog (CAS 894028-91-2) lacks the O‑dealkylation liability altogether and is metabolized primarily via CYP3A4‑mediated alkyl hydroxylation, resulting in a distinct metabolite profile [2].

Metabolic stability Cytochrome P450 Structure–metabolism relationship

Recommended Research and Industrial Application Scenarios for 1-(2-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894029-90-4)


Kinase Inhibitor Lead Optimization Programs Requiring Ortho‑Alkoxy SAR Exploration

The ortho‑ethoxy substitution pattern of CAS 894029-90-4 fills a critical gap in pyrrolidinyl urea kinase inhibitor SAR libraries, enabling systematic evaluation of ortho‑alkoxy conformational and electronic effects on target binding [1]. This compound is a logical next‑step procurement for teams that have already characterized para‑substituted analogs and seek to probe the torsional angle dependency of the urea pharmacophore within the ATP‑binding pocket of TrkA or related kinases [2].

FPRL1/FPR2 Agonist Screening Where Fluorine‑Mediated Binding Is Hypothesized

The 3‑fluorophenyl substituent on the pyrrolidinone nitrogen, combined with the ortho‑ethoxyphenyl urea terminus, represents a substitution pattern that is underrepresented in publicly disclosed FPRL1/FPR2 agonist patent libraries [1]. Researchers investigating fluorine‑dependent enhancements in GPCR binding affinity and biased signaling should prioritize this compound over non‑fluorinated or para‑alkoxy analogs to test the contribution of the C–F dipole to receptor activation [2].

Metabolic Stability Screening to Differentiate Ortho‑ vs. Para‑Alkoxy Pharmacokinetics

Because the ortho‑ethoxy group is predicted to be more susceptible to CYP450‑mediated O‑dealkylation than the para‑ethoxy isomer, CAS 894029-90-4 is a valuable tool compound for comparative in vitro metabolic stability studies in hepatocytes or liver microsomes [1]. Procurement of this compound alongside the para‑ethoxy positional isomer allows head‑to‑head determination of intrinsic clearance (CLint) and metabolite identification, informing the design of analogs with tuned metabolic half‑lives [2].

Computational Chemistry Validation Sets for Conformational and Lipophilicity Modeling

The target compound, together with the o‑tolyl and 4‑isopropylphenyl analogs, provides a well‑matched congeneric series for validating computational predictions of lipophilicity (clogP/logD), aqueous solubility, and conformational energy landscapes [1]. These compounds share an identical pyrrolidinone‑fluorophenyl core and differ only in the variable N‑aryl urea substituent, making them ideal for benchmarking physics‑based and machine‑learning models in a medicinal chemistry context [2].

Quote Request

Request a Quote for 1-(2-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.